
(Z)-5-(2-methylbenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-(2-methylbenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, also known as MPTP, is an organic compound that has been extensively studied for its potential therapeutic applications. MPTP is a thiazole derivative that has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis and evaluation of thiazol-4(5H)-one derivatives for their antimicrobial and antifungal properties. For instance, a novel series of 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles showed significant bacterial growth inhibition against Gram-positive bacteria such as Staphylococcus aureus, highlighting their potential as antimicrobial agents (Thuraya Al-Harthy et al., 2018). Furthermore, thiazolidinone derivatives have been synthesized and shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, indicating their potential utility in combating microbial diseases (Divyesh Patel et al., 2012).
Anticancer Properties
Compounds with a 1,3,4-thiadiazole core, including Schiff bases derived from such structures, have been explored for their DNA protective ability and cytotoxicity against cancer cell lines. For example, certain Schiff base derivatives exhibited high DNA protective ability against oxidative damage and showed strong antimicrobial activity, with some compounds demonstrating cytotoxicity on cancer cell lines, such as PC-3 and MDA-MB-231 (M. Gür et al., 2020). This suggests their potential application in developing therapeutic strategies against cancer.
Inhibition of Enzymatic Activities
Compounds incorporating the thiazol-4(5H)-one structure have been evaluated for their ability to inhibit enzymes such as xanthine oxidase (XO) and α-glucosidase, which are relevant in the treatment of conditions like gout and diabetes, respectively. For instance, certain derivatives exhibited potent inhibitory effect against XO, suggesting their utility in the management of diseases associated with excessive uric acid production (Zaklina Smelcerovic et al., 2015). Another study highlighted the synthesis of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide that showed best anti-lipase and anti-α-glucosidase activities, indicating their potential in treating obesity and diabetes (O. Bekircan et al., 2015).
properties
IUPAC Name |
(5Z)-5-[(2-methylphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-16-7-5-6-8-17(16)15-19-20(25)22-21(26-19)24-13-11-23(12-14-24)18-9-3-2-4-10-18/h2-10,15H,11-14H2,1H3/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGWJCRSDFXXOE-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2-methylbenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

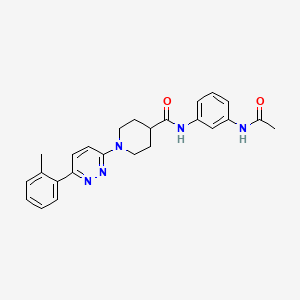
![ethyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2919368.png)
![2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2919369.png)
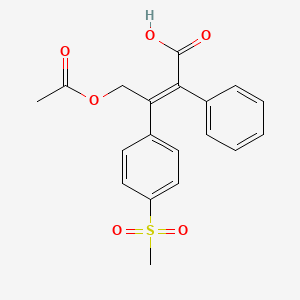
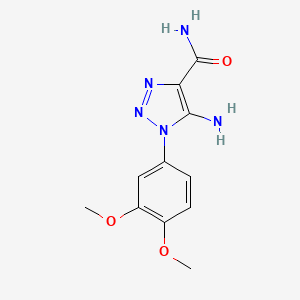
![N-(1-cyanocyclobutyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2919373.png)
![2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2919377.png)
![8-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2919380.png)
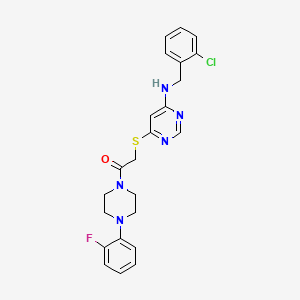
![[5-(2-Methoxyethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2919383.png)
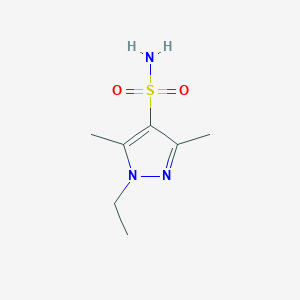

![Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919387.png)
